1-Adamantaneacetyl chloride
Overview
Description
1-Adamantaneacetyl chloride is a useful research compound. Its molecular formula is C12H17ClO and its molecular weight is 212.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties : Compounds derived from 1-adamantaneacetyl chloride, such as novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, have demonstrated promising antimicrobial and anti-inflammatory properties (A. Kadi et al., 2007).
Synthesis of Thioureas : Adamantane-1-carbonyl chloride, related to this compound, was used in the synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, showcasing structural stability and potentially offering anticancer properties (A. Saeed et al., 2013).
Antibacterial Activity and Anti-inflammatory Applications : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from this compound have shown potent antibacterial activity and dose-dependent anti-inflammatory effects (E. S. Al-Abdullah et al., 2014).
Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate, involving the use of adamantane derivatives, indicated potential anticancer properties (N. Arshad et al., 2021).
Chemical Reactions and Synthesis of Derivatives : this compound has been instrumental in synthesizing various adamantane derivatives with applications ranging from biomaterials to pharmaceuticals (E. Dikusar et al., 2004; Daniel Gräbner et al., 2002).
Improved CO2 Separation Performance : Adamantane-grafted polymers, derived from adamantane derivatives, have shown significantly enhanced CO2 permeability and selectivity, surpassing the Robeson upper bound for CO2/N2 and CO2/CH4 gas separation (Zhenggong Wang et al., 2020).
Mechanism of Action
Target of Action
1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .
Mode of Action
This compound can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .
Biochemical Pathways
It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-38-2 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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